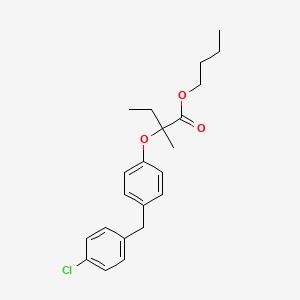
Scutellarioside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scutellarioside II is an iridoid glycoside found in various species of the Scutellaria genus, such as Scutellaria brevibracteata subsp. subvelutina . This compound is known for its bioactive properties and has been studied for its potential therapeutic applications.
Preparation Methods
Scutellarioside II can be extracted from the aerial parts of Scutellaria brevibracteata subsp. subvelutina using methanolic extraction . The preparation involves culturing the plant biomass on Murashige and Skoog medium variants supplemented with different combinations of 6-benzylaminopurine and 1-naphthaleneacetic acid . The extract is then analyzed using high-performance liquid chromatography to confirm the presence of this compound along with other iridoid glycosides .
Chemical Reactions Analysis
Scutellarioside II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scutellarioside II has been studied for its antioxidant and antimicrobial potential . It exhibits good free radical scavenging activity and moderate reducing power and chelating activity . Additionally, it has been investigated for its role in mediating interactions between herbivores and their natural enemies, highlighting its importance in ecological studies .
Mechanism of Action
The mechanism of action of Scutellarioside II involves its interaction with various molecular targets and pathways. It is known to exert its effects through its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . Additionally, it may influence the immune response of herbivores, making them more vulnerable to parasitism .
Comparison with Similar Compounds
Scutellarioside II is similar to other iridoid glycosides such as catalpol and globularin . it is unique in its specific bioactive properties and its role in ecological interactions. Other similar compounds include picroside III, pensteminoside, 8-epiloganic acid, albidoside, and agnucastoside B .
Properties
CAS No. |
58286-53-6 |
|---|---|
Molecular Formula |
C24H28O12 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H28O12/c25-9-14-18(29)19(30)20(31)23(34-14)35-22-16-13(7-8-32-22)17(28)21-24(16,36-21)10-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
MVTLXFDHKDVAIC-LQQBYVAQSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)



![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)



![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)




